molecular formula C9H11N3 B13771558 2-Propylamino-nicotinonitrile

2-Propylamino-nicotinonitrile

Cat. No.: B13771558
M. Wt: 161.20 g/mol
InChI Key: YNXXIFLTPBDEGP-UHFFFAOYSA-N
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Description

2-Propylamino-nicotinonitrile is an organic compound with the molecular formula C9H11N3 It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-Propylamino-nicotinonitrile involves the multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-Propylamino-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

2-Propylamino-nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Propylamino-nicotinonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylamino-nicotinonitrile is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties. Its synthesis is relatively straightforward, and it offers a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(propylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C9H11N3/c1-2-5-11-9-8(7-10)4-3-6-12-9/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

YNXXIFLTPBDEGP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)C#N

Origin of Product

United States

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